molecular formula C9H5BrN2S B6153239 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile CAS No. 654063-32-8

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B6153239
CAS No.: 654063-32-8
M. Wt: 253.1
InChI Key:
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Description

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 6th position and a nitrile group at the acetonitrile moiety makes this compound unique. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 6-bromobenzaldehyde, followed by cyclization and subsequent nitrile formation. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various heterocyclic compounds .

Scientific Research Applications

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used in the development of anti-cancer, anti-bacterial, and anti-inflammatory agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.

    Material Science: It is used in the synthesis of fluorescent dyes and electroluminescent materials.

    Agriculture: The compound is explored for its potential as a pesticide and plant growth regulator

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile
  • 2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile
  • 2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile

Uniqueness

The presence of the bromine atom at the 6th position in 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile imparts unique chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

654063-32-8

Molecular Formula

C9H5BrN2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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